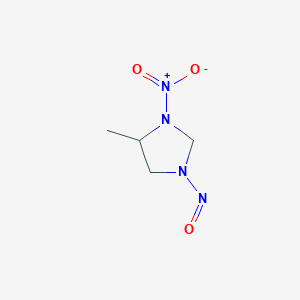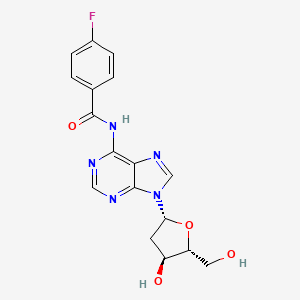
4-Methyl-3-nitro-1-nitrosoimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-nitro-1-nitrosoimidazolidine is a heterocyclic compound featuring an imidazolidine ring substituted with methyl, nitro, and nitroso groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-1-nitrosoimidazolidine typically involves the nitration and nitrosation of imidazolidine derivatives. One common method includes the reaction of 4-methylimidazolidine with nitric acid and nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using sulfuric acid as a catalyst to facilitate the nitration and nitrosation processes .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-3-nitro-1-nitrosoimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to amine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 4-Methyl-3,5-dinitro-1-nitrosoimidazolidine.
Reduction: Formation of 4-Methyl-3-amino-1-nitrosoimidazolidine.
Substitution: Formation of various substituted imidazolidine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-nitro-1-nitrosoimidazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a mutagenic agent in genetic studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 4-Methyl-3-nitro-1-nitrosoimidazolidine involves its interaction with cellular components, leading to various biochemical effects. The nitroso group can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to DNA damage and mutagenesis. The nitro group can undergo reduction to form reactive nitrogen species, which can further interact with cellular targets .
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-3-nitroimidazolidine
- 3-Nitro-1-nitrosoimidazolidine
- 4-Methyl-1-nitrosoimidazolidine
Comparison: 4-Methyl-3-nitro-1-nitrosoimidazolidine is unique due to the presence of both nitro and nitroso groups on the imidazolidine ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to similar compounds that may only have one of these functional groups.
Eigenschaften
CAS-Nummer |
93000-59-0 |
|---|---|
Molekularformel |
C4H8N4O3 |
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
4-methyl-3-nitro-1-nitrosoimidazolidine |
InChI |
InChI=1S/C4H8N4O3/c1-4-2-6(5-9)3-7(4)8(10)11/h4H,2-3H2,1H3 |
InChI-Schlüssel |
SKSNXRBGBJBGIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CN1[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)

![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)



![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)

![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)

